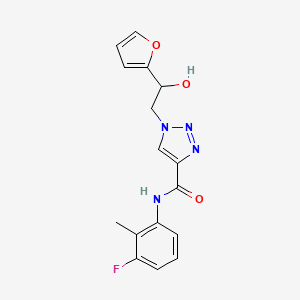

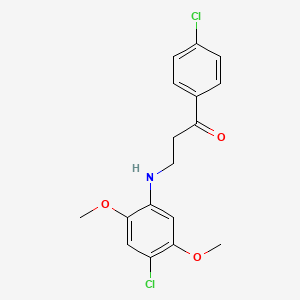

![molecular formula C12H19NO4 B2640676 3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester CAS No. 288303-88-8](/img/structure/B2640676.png)

3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is also known as tert-Butyl 1-(Boc-amino)-3-cyclopentene-1-carboxylate . It has an empirical formula of C15H25NO4 . The CAS Number for this compound is 521964-59-0 . It is a solid form with an assay of 97% .

Molecular Structure Analysis

The molecular weight of this compound is 283.36 . The SMILES string representation of this compound isCC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC(C)(C)C . Physical And Chemical Properties Analysis

This compound is a solid form . It has a melting point of 86-90 °C .Applications De Recherche Scientifique

Asymmetric Synthesis of Amino Acids

The compound has been utilized in enantiospecific cyclization reactions. For instance, a continuous-flow route was developed to perform the intramolecular cyclization of haloalkyl-substituted α-amino esters via “memory of chirality” (MoC). In this process, lithium bis(trimethylsilyl)amine serves as a base, and methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate acts as a model reactant. The method allows for better control of exothermicity, high enantiospecificity, and full conversion of the reactive amino ester within seconds of residence time .

Selenazole Derivatives

The compound has been investigated for its selenazole derivatives. In one study, the 1H-15N HMBC experiment revealed a strong three-bond correlation between the 1,3-selenazole N-3 nitrogen and the protons from the 2-amino functional group .

Boc Derivatives of Amino Acids

Researchers have explored the synthesis of tert-butoxycarbonyl (Boc) derivatives of amino acids using di-tert-butyl pyrocarbonate. Understanding the influence of reaction conditions on the yield of desired Boc derivatives is crucial for optimizing and individualizing the process .

Amino Acid Ionic Liquids

The compound has been incorporated into tert-butyloxycarbonyl-protected amino acid ionic liquids. These novel materials may find applications in various fields, including catalysis and separation science .

Deprotection of Boc Amino Acids

Sequential protection and deprotection of amine functional groups are essential in organic synthesis. The tert-butoxycarbonyl (Boc) group, commonly used for amine protection, can be effectively deprotected using methods such as trifluoroacetic acid (TFA) treatment .

Propriétés

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-12(9(14)16-4)7-5-6-8-12/h5-6H,7-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXOXQIRVGVCOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

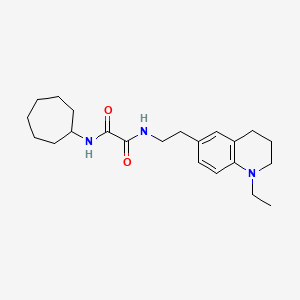

![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)

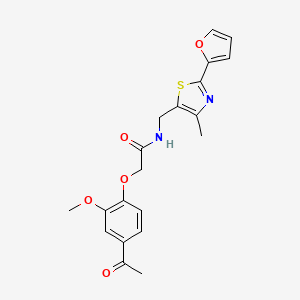

![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)

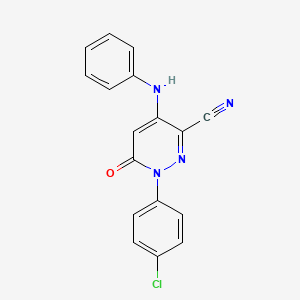

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)

![4-[(4-Chlorobenzyl)oxy]-2-methyl-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2640604.png)

![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)

![2-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2640609.png)